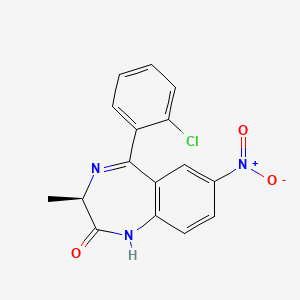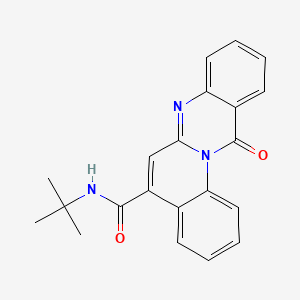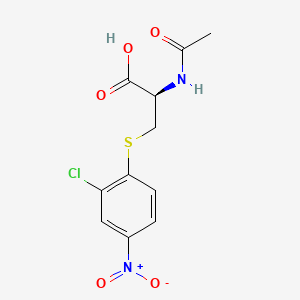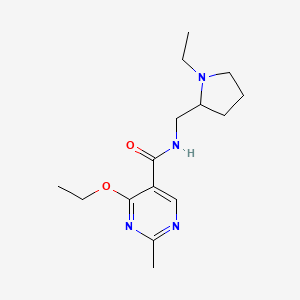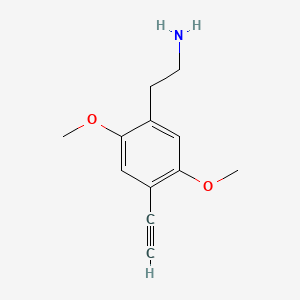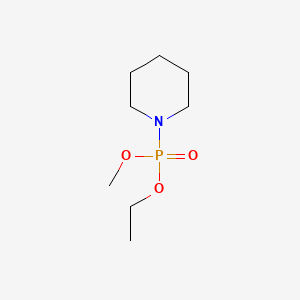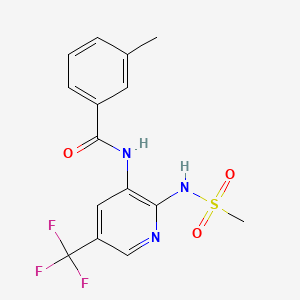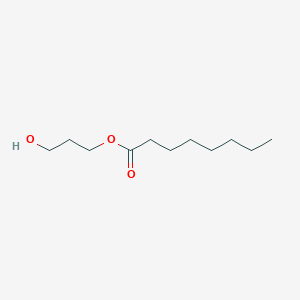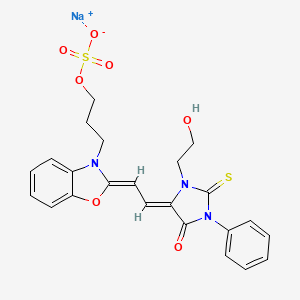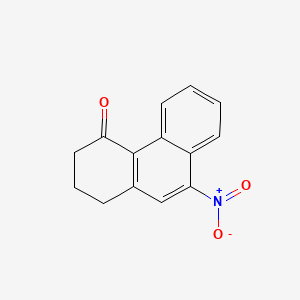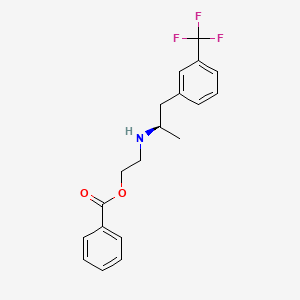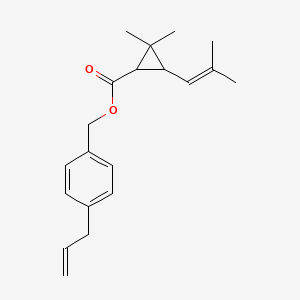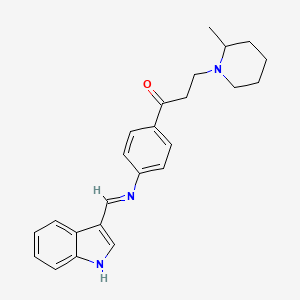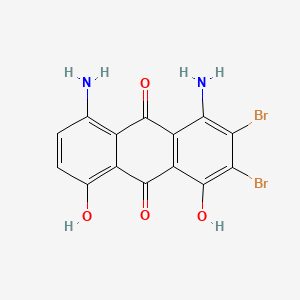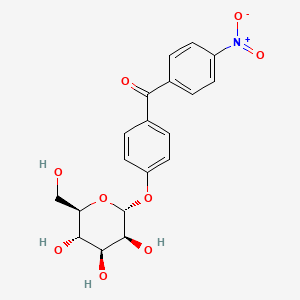
Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- is a complex organic compound that features both a mannopyranosyl group and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- typically involves the reaction of 4-nitrobenzophenone with alpha-D-mannopyranosylphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction conditions often include the use of solvents such as acetone or dimethyl sulfoxide (DMSO) and may require specific temperature and pH settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be scaled up with considerations for cost-effectiveness, safety, and environmental impact. Techniques such as thin layer chromatography (TLC) are used to monitor the reaction progress and ensure the quality of the final product .
化学反应分析
Types of Reactions
Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .
科学研究应用
Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems, particularly in carbohydrate-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its mannopyranosyl group.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets. The mannopyranosyl group can bind to carbohydrate-binding proteins, influencing various biological pathways. The nitrophenyl group can undergo redox reactions, affecting cellular processes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-Isothiocyanatophenyl-alpha-D-mannopyranoside: Similar in structure but contains an isothiocyanate group instead of a nitrophenyl group.
4-Aminophenyl phenyl ketone: Contains an amino group instead of a nitro group, leading to different chemical properties.
4-Phenylbenzophenone: Lacks the mannopyranosyloxy group, making it less complex.
Uniqueness
Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- is unique due to the presence of both a mannopyranosyl group and a nitrophenyl group.
属性
CAS 编号 |
147029-70-7 |
|---|---|
分子式 |
C19H19NO9 |
分子量 |
405.4 g/mol |
IUPAC 名称 |
(4-nitrophenyl)-[4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H19NO9/c21-9-14-16(23)17(24)18(25)19(29-14)28-13-7-3-11(4-8-13)15(22)10-1-5-12(6-2-10)20(26)27/h1-8,14,16-19,21,23-25H,9H2/t14-,16-,17+,18+,19+/m1/s1 |
InChI 键 |
XDTVKCFMTFAIDV-IQRFUGTFSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


